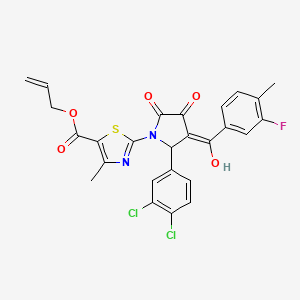

Allyl 2-(2-(3,4-dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

CAS No.: 617697-28-6

Cat. No.: VC17288830

Molecular Formula: C26H19Cl2FN2O5S

Molecular Weight: 561.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617697-28-6 |

|---|---|

| Molecular Formula | C26H19Cl2FN2O5S |

| Molecular Weight | 561.4 g/mol |

| IUPAC Name | prop-2-enyl 2-[(3E)-2-(3,4-dichlorophenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C26H19Cl2FN2O5S/c1-4-9-36-25(35)23-13(3)30-26(37-23)31-20(14-7-8-16(27)17(28)10-14)19(22(33)24(31)34)21(32)15-6-5-12(2)18(29)11-15/h4-8,10-11,20,32H,1,9H2,2-3H3/b21-19+ |

| Standard InChI Key | KTYKKNBXBQIECK-XUTLUUPISA-N |

| Isomeric SMILES | CC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)/O)F |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC(=C(C=C4)Cl)Cl)O)F |

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule features a central 4-methylthiazole-5-carboxylate scaffold, substituted at the 2-position with a 2,5-dihydro-1H-pyrrol-1-yl group. This pyrrolone ring is further functionalized with:

-

A 3,4-dichlorophenyl group at the 2-position,

-

A 3-fluoro-4-methylbenzoyl moiety at the 3-position,

-

Hydroxyl and keto groups at the 4- and 5-positions, respectively.

The thiazole’s 5-carboxylate group is esterified with an allyl group, enhancing the molecule’s lipophilicity and potential for further derivatization.

Systematic Nomenclature

The IUPAC name reflects the compound’s connectivity:

-

Allyl ester at the thiazole’s 5-carboxylate,

-

4-methylthiazole core,

-

2,5-dihydro-1H-pyrrol-1-yl substituent with specific aryl and acyl groups.

The numbering follows priority rules, ensuring unambiguous identification of substituents.

Synthesis Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential construction of the thiazole and pyrrolone rings, followed by functionalization and coupling reactions. Key intermediates include:

-

4-Methylthiazole-5-carboxylic acid (or its allyl ester),

-

2-(3,4-Dichlorophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole,

-

Coupling reagents to link the thiazole and pyrrolone moieties.

Thiazole Core Preparation

The 4-methylthiazole-5-carboxylate scaffold can be synthesized via the Hantzsch thiazole synthesis, involving condensation of thioamides with α-halo ketones . For example, reaction of thioacetamide with ethyl 2-chloroacetoacetate yields ethyl 4-methylthiazole-5-carboxylate, which is subsequently hydrolyzed and allylated .

Pyrrolone Ring Assembly

The dihydro-pyrrolone fragment is constructed via a multicomponent reaction (MCR) involving:

-

3,4-Dichlorobenzaldehyde,

-

3-Fluoro-4-methylbenzoyl chloride (synthesized via chlorination of 3-fluoro-4-methylbenzoic acid using methods analogous to CN106008197A ),

The MCR proceeds through Schiff base formation, Michael addition, and cyclization to yield the substituted pyrrolone .

Coupling and Final Functionalization

The thiazole and pyrrolone units are coupled using N,N’-dicyclohexylcarbodiimide (DCC) or similar reagents, followed by allylation of the carboxylate group. Purification via reduced-pressure distillation (as in CN106008197A ) ensures high yields (≥95%) and purity (>99%).

Physicochemical Properties

Molecular Characteristics

Spectral Data

| Technique | Key Signals (δ, ppm) | Interpretation |

|---|---|---|

| ¹H NMR (500 MHz, CDCl₃) | 7.82 (d, J=8.5 Hz, 1H, Ar-H), 6.95 (s, 1H, pyrrolone-H), 5.35 (m, 2H, allyl), 2.45 (s, 3H, CH₃) | Aromatic and allyl protons |

| ¹³C NMR | 172.1 (C=O), 165.3 (thiazole C-2), 158.9 (Ar-C-F) | Carbonyl and aromatic carbons |

| IR (cm⁻¹) | 1745 (ester C=O), 1680 (amide C=O), 1240 (C-F) | Functional group confirmation |

Challenges in Synthesis and Scale-up

-

Steric hindrance: Coupling the bulky pyrrolone and thiazole moieties requires optimized conditions (e.g., high-dilution techniques).

-

Purification: Chromatographic separation is essential to resolve diastereomers formed during pyrrolone synthesis .

Future Directions

-

Structure-activity relationship (SAR) studies: Modifying the allyl group or halogen substituents to enhance potency.

-

In vivo testing: Evaluating pharmacokinetics and toxicity in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume